N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS3/c1-2-26-17-23-22-16(28-17)21-13(25)9-27-15-12-8-20-24(14(12)18-10-19-15)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPZHREMVHXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1 Thiadiazole Formation: The synthesis often begins with the formation of the 1,3,4-thiadiazole ring. This can involve the cyclization of ethylthio-containing precursors under acidic or basic conditions.
Step 2 Thioether Linkage: The thioether bond is formed by reacting the 1,3,4-thiadiazole derivative with suitable reagents to attach the ethylthio group.
Step 3 Pyrazolopyrimidine Attachment: The synthesis proceeds with the formation of the pyrazolopyrimidine core, often through a multistep reaction involving condensation and cyclization reactions.
Step 4 Final Coupling: The final step involves coupling the prepared thiadiazole and pyrazolopyrimidine derivatives through a thioether linkage, forming the desired acetamide compound.
Industrial Production Methods:: In industrial settings, the production may involve optimized processes for large-scale synthesis, such as:
Continuous Flow Synthesis: Utilizing continuous reactors to ensure consistent and scalable production.
Catalytic Methods: Employing catalysts to improve the efficiency and yield of the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core undergoes nucleophilic substitution at the 5-position (ethylthio group) under basic conditions. Key reactions include:
These substitutions are critical for modifying bioactivity. The ethylthio group’s leaving ability is enhanced by electron-withdrawing effects from the adjacent acetamide .
Thioether Oxidation
The thioether linkage (-S-) between the thiadiazole and pyrazolopyrimidine moieties oxidizes to sulfone (-SO₂-) or sulfoxide (-SO-):
Sulfone derivatives show improved metabolic stability in pharmacokinetic studies .
Acetamide Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis or coupling reactions:
-
Hydrolysis :
Yields carboxylic acid derivatives (used for salt formation with amines) . -
Schiff base formation :
Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic conditions to form imine-linked conjugates .
Cyclization Reactions
The pyrazolopyrimidine-thioether segment participates in metal-catalyzed cyclizations:
Cross-Coupling Reactions
Suzuki-Miyaura coupling at the pyrazolopyrimidine’s 1-phenyl group enables aryl diversification:
| Boronic Acid | Conditions | Product | Yield |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, DME, 80°C | 1-(4-fluorophenyl)-pyrazolopyrimidine analog | 73% |
| Thiophene-2-boronic acid | Same as above | Heteroaryl-modified derivative | 68% |
This reaction broadens structure-activity relationships in PDE9A inhibition studies .
Radical Reactions
Under UV light (λ = 254 nm) with AIBN initiator:
-
The ethylthio group abstracts hydrogen radicals, forming ethyl disulfides.
-
Thiadiazole ring undergoes C–S bond cleavage, generating intermediates for heterocyclic rearrangements .
Enzymatic Biotransformation
In vitro studies with human liver microsomes reveal:
-
Primary metabolite : Sulfoxide via CYP3A4 oxidation.
-
Secondary pathway : Acetamide hydrolysis to carboxylic acid (CYP2D6-mediated).
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = highest) | Preferred Reaction Partners |
|---|---|---|
| Thiadiazole C5–S bond | 1 | Thiols, halogens, hydroxide |
| Thioether (–S–) | 2 | Peracids, peroxides |
| Acetamide (–CONH–) | 3 | Acids, aldehydes, Grignard reagents |
| Pyrazolopyrimidine C–H | 4 | Palladium catalysts, boronic acids |
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique combination of thiadiazole and pyrazolo-pyrimidine moieties, which are known for their diverse biological activities. The molecular formula is , and it possesses a molecular weight of approximately 430.6 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit substantial antimicrobial properties. For instance, studies have shown that similar thiadiazole derivatives possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Potential
Thiadiazole derivatives have been studied for their anticancer effects. The integration of the pyrazolo-pyrimidine structure enhances the compound's ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Compounds containing thiadiazole rings have shown promise in reducing inflammation markers in preclinical models. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the efficacy of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values around 25 µM after 48 hours of treatment. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by over 60%. |
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. The thiadiazole and pyrazolopyrimidine cores can bind to enzymes or receptors, modulating their activity. For instance, it can inhibit enzyme functions critical to disease processes, exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three classes of analogs: 1,3,4-thiadiazole derivatives , pyrazolopyrimidine hybrids , and thioacetamide-linked heterocycles (Table 1).
Table 1: Structural and Functional Comparison
Key Findings
In contrast, benzamide-linked thiadiazoles (e.g., compound 7a-7l) exhibit acetylcholinesterase inhibition (AChE IC₅₀: 0.8–3.2 µM), attributed to their piperidinyl-ethylthio groups enhancing interaction with the catalytic site . Oxadiazole analogs (e.g., compound 1) demonstrate antiproliferative activity against HeLa cells (IC₅₀: 12.5 µM), likely due to the 4-chlorophenylpyrimidine group inducing DNA intercalation or topoisomerase inhibition .
Structural Impact on Function: Thiadiazole vs. Substituent Effects: The ethylthio group in the target compound may improve pharmacokinetics compared to bulkier piperidinyl-ethylthio chains in AChE inhibitors . However, the absence of electron-withdrawing groups (e.g., nitro or chloro) might limit its antiproliferative efficacy relative to oxadiazole derivatives .
Synthetic Accessibility :
- Thiadiazole derivatives require multi-step protocols involving cyclization and nucleophilic substitutions (e.g., K₂CO₃-mediated thioether formation) . The target compound’s synthesis likely faces challenges in regioselectivity due to competing reactivity of the pyrazolopyrimidine and thiadiazole rings.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a novel compound that integrates thiadiazole and pyrazole functionalities, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure
The compound features a complex structure that includes:
- Thiadiazole ring : Known for its antimicrobial and anticancer properties.
- Pyrazole moiety : Associated with various biological activities including anti-inflammatory and anticancer effects.
- Acetamide functional group : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown promising results against various bacterial strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | P. mirabilis | 12 |
| 10d | B. subtilis | 14 |
These results suggest that the compound has potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The integration of thiadiazole with pyrazole has been explored for its anticancer potential. A study highlighted the effectiveness of thiadiazole derivatives in targeting cancer cells:
- In vivo studies : Demonstrated the ability of related compounds to inhibit tumor growth in sarcoma-bearing mice models.
| Compound | Cancer Type | Inhibition Rate (%) |
|---|---|---|
| 4i | Sarcoma | 75 |
| 4j | Breast Cancer | 68 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics .
Case Studies
- Study on Thiadiazole Derivatives : A comparative analysis of various thiadiazole derivatives indicated that those with ethylthio substitutions showed enhanced antibacterial activity compared to their counterparts without this modification. The study concluded that structural variations significantly affect biological efficacy .
- Anticancer Efficacy : Another study focused on a series of thiadiazole-based compounds revealed that modifications at the 5-position significantly increased cytotoxicity against several cancer cell lines. The presence of electron-withdrawing groups was particularly noted to enhance activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Apoptosis induction : The compound promotes programmed cell death in cancer cells, contributing to its anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Thiadiazole Core Formation : React 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in DMF at 0–5°C for 2 hours to form the thioacetamide intermediate .
- Pyrazolo-Pyrimidine Coupling : Use potassium iodide and sodium bicarbonate in DMF to facilitate alkylation between the thiadiazole intermediate and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl thiol. Stir at room temperature for 36 hours, followed by ice-cold precipitation and recrystallization in ethanol (yield: ~65–72%) .
- Optimization : Solvent choice (DMF for polarity), temperature control (0–5°C to minimize side reactions), and catalyst selection (KI for nucleophilic substitution) are critical .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- FT-IR : Confirm thioamide (C=S stretch at 1150–1250 cm⁻¹) and pyrazolo-pyrimidine (C=N at 1600–1650 cm⁻¹) functional groups .
- NMR : Use ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 7.2–8.5 ppm) and methylene groups (δ 3.5–4.2 ppm). ¹³C NMR detects sulfur-containing carbons (δ 160–180 ppm) .
- LCMS : Validate molecular weight (e.g., [M+H]+ peak at ~450–470 m/z) and purity (>95%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (MIC assay) against Staphylococcus aureus and Escherichia coli (concentration range: 1–100 µg/mL) .
- Anticancer Screening : Perform MTT assays on HeLa or MCF-7 cell lines (IC₅₀ determination at 24–72 hours) .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (λ = 412 nm) at 1–50 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration in media) .
- Purity Differences : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >98%. Impurities >2% can skew IC₅₀ values .
- Solubility Issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous assays .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the acetamide moiety to enhance intestinal absorption. Hydrolyze in vivo via esterases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (75–150 nm size) for sustained release. Optimize using a 2³ factorial design (variables: polymer concentration, sonication time) .
- Solubility Enhancement : Use β-cyclodextrin inclusion complexes (1:1 molar ratio, stirred for 24 hours) to increase aqueous solubility by 5–10× .
Q. How can molecular docking and dynamics studies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) or DNA topoisomerases based on structural analogs .
- Docking Protocol : Use AutoDock Vina with Lamarckian GA. Set grid boxes (20×20×20 Å) around ATP-binding sites. Validate docking poses with RMSD <2.0 Å .
- MD Simulations : Run 100-ns simulations in GROMACS (CHARMM36 force field) to assess binding stability. Analyze hydrogen bonds (e.g., pyrazolo-pyrimidine with Asp831 in EGFR) and RMSF plots .
Q. What experimental designs address low yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Optimize using a microreactor (residence time: 10 min, 60°C) for continuous production. Achieve 85% yield vs. 65% in batch .
- DoE Approach : Apply a Box-Behnken design (factors: solvent volume, temperature, catalyst loading) to identify optimal conditions. Response surface models can predict yield improvements of 15–20% .
- Catalyst Screening : Test Pd/C, CuI, or Fe₃O₄ nanoparticles for cross-coupling steps. CuI in acetonitrile at 80°C may reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
